molecular formula C6H3BrIN3 B572311 8-Bromo-3-iodoimidazo[1,2-a]pyrazine CAS No. 1245644-46-5

8-Bromo-3-iodoimidazo[1,2-a]pyrazine

Cat. No.: B572311
CAS No.: 1245644-46-5
M. Wt: 323.919
InChI Key: NOZCLAVGNUXSGX-UHFFFAOYSA-N
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Description

8-Bromo-3-iodoimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C6H3BrIN3 It is characterized by the presence of both bromine and iodine atoms attached to an imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-iodoimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α-bromoketones and 2-aminopyridines. The reaction conditions often involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction proceeds through a tandem cyclization and bromination process, resulting in the formation of the desired imidazo[1,2-a]pyrazine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-iodoimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The imidazo[1,2-a]pyrazine core can be further functionalized through cyclization reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.

    Oxidizing Agents: Reagents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the core structure.

Scientific Research Applications

8-Bromo-3-iodoimidazo[1,2-a]pyrazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Bromo-3-iodoimidazo[1,2-a]pyrazine depends on its specific application. In drug discovery, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic outcome.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromoimidazo[1,2-a]pyrazine
  • 8-Iodoimidazo[1,2-a]pyrazine
  • 3,8-Dibromoimidazo[1,2-a]pyrazine

Uniqueness

8-Bromo-3-iodoimidazo[1,2-a]pyrazine is unique due to the presence of both bromine and iodine atoms on the imidazo[1,2-a]pyrazine core. This dual halogenation provides distinct reactivity and functionalization opportunities compared to similar compounds with only one halogen atom. The combination of bromine and iodine allows for diverse chemical modifications, making it a versatile compound in various research applications.

Properties

IUPAC Name

8-bromo-3-iodoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZCLAVGNUXSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719222
Record name 8-Bromo-3-iodoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-46-5
Record name 8-Bromo-3-iodoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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